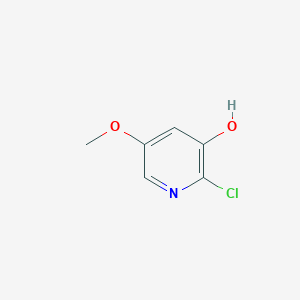
Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate is a chemical compound that belongs to the class of lithium salts It is derived from cyclobutanecarboxylic acid and features a hydroxymethyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanecarboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction scheme is as follows:
Cyclobutanecarboxylic acid+Lithium hydroxide→Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate+Water
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The lithium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Ion-exchange reactions can be carried out using various metal salts under aqueous conditions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)cyclobutane-1-carboxylate
Reduction: 3-(Hydroxymethyl)cyclobutanol
Substitution: Various metal 3-(hydroxymethyl)cyclobutane-1-carboxylates
Scientific Research Applications
Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a lithium salt in mood stabilization.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bipolar disorder and other mood disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate involves its interaction with various molecular targets and pathways. As a lithium salt, it can influence neurotransmitter release and uptake, modulate signal transduction pathways, and affect gene expression. The hydroxymethyl group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Lithium cyclobutanecarboxylate
- Lithium 3-methylcyclobutane-1-carboxylate
- Lithium 3-(hydroxymethyl)cyclopentane-1-carboxylate
Uniqueness
Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate is unique due to the presence of both a hydroxymethyl group and a cyclobutane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C6H9LiO3 |
|---|---|
Molecular Weight |
136.1 g/mol |
IUPAC Name |
lithium;3-(hydroxymethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H10O3.Li/c7-3-4-1-5(2-4)6(8)9;/h4-5,7H,1-3H2,(H,8,9);/q;+1/p-1 |
InChI Key |
RRBUJBFHLFRJGI-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1C(CC1C(=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)

![9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13910774.png)
![6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13910781.png)

![5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13910804.png)


![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B13910821.png)




![tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13910874.png)
